5-((3,5-Dimethoxyphenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(3,5-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with a molecular formula of C15H17NO6 This compound is known for its unique structural features, which include a dioxane ring and a dimethoxyphenyl group
Preparation Methods
The synthesis of 5-[[(3,5-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 3,5-dimethoxyaniline with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[[(3,5-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[[(3,5-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other dioxane derivatives and dimethoxyphenyl compounds. Compared to these, 5-[[(3,5-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Some similar compounds include:
- 5-[[(3,4-Dimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[[(3,4,5-Trimethoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Properties
CAS No. |
213699-58-2 |
---|---|
Molecular Formula |
C15H17NO6 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
5-[(3,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H17NO6/c1-15(2)21-13(17)12(14(18)22-15)8-16-9-5-10(19-3)7-11(6-9)20-4/h5-8,16H,1-4H3 |
InChI Key |
FZVDUIOQJYUSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=CC(=C2)OC)OC)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.